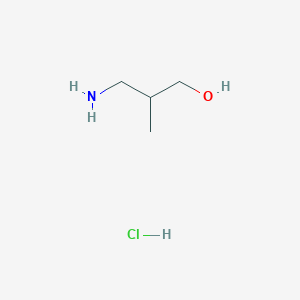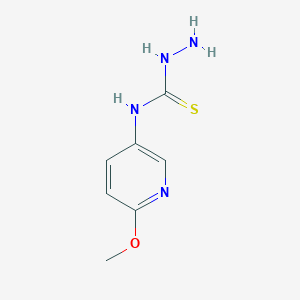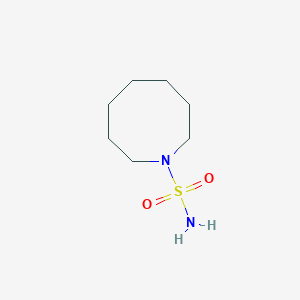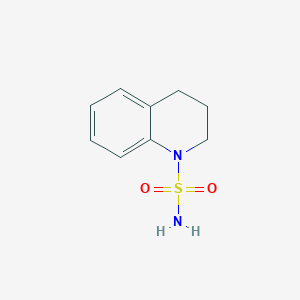![molecular formula C14H10BrClO2 B1372843 2-[(3-Bromobenzyl)oxy]benzoyl chloride CAS No. 1160249-93-3](/img/structure/B1372843.png)
2-[(3-Bromobenzyl)oxy]benzoyl chloride
Overview
Description
“2-[(3-Bromobenzyl)oxy]benzoyl chloride” is a chemical compound with the molecular formula C14H10BrClO2 . It has a molecular weight of 325.59 .
Molecular Structure Analysis
The molecular structure of “2-[(3-Bromobenzyl)oxy]benzoyl chloride” consists of 14 carbon atoms, 10 hydrogen atoms, 1 bromine atom, 1 chlorine atom, and 2 oxygen atoms .Scientific Research Applications
Synthesis and Chemical Reactions
Unexpected Synthesis of Benzofurans : A study reported the unexpected one-step synthesis of 3-benzoyl-2-phenylbenzofurans from the reaction of 2-hydroxybenzyltriphenylphosphonium bromide with substituted benzoyl chlorides, including derivatives like 2-[(3-Bromobenzyl)oxy]benzoyl chloride, under Wittig conditions. This process offers a simple and regioselective route for preparing deactivated 3-benzoyl-2-phenylbenzofuran compounds, which are challenging to obtain through direct acylation of 2-phenylbenzofurans (Begala, Caboni, Matos, & Delogu, 2018).
Benzoyl Peroxide Synthesis : Benzoyl peroxide, with applications ranging from bleaching agents to acne medication, can be synthesized affordably in three steps starting from bromobenzene, involving a Grignard reaction to produce benzoic acid, followed by nucleophilic acyl substitution to form an acid chloride (potentially including 2-[(3-Bromobenzyl)oxy]benzoyl chloride), and finally the addition of H2O2/NaOH to yield benzoyl peroxide. This method highlights the versatility of benzoyl chloride derivatives in synthesizing commercially valuable compounds (Her, Jones, & Wollack, 2014).
Selenenylation-Acylation Reactions : The study on 2-(chloroseleno)benzoyl chloride, a compound structurally similar to 2-[(3-Bromobenzyl)oxy]benzoyl chloride, demonstrates its bifunctional electrophile capability to react with C-H acids. The selenenylation and acylation lead to the production of benzo[b]selenophen-3(2H)-ones and 3-hydroxybenzo[b]selenophenes, showcasing the potential of benzoyl chloride derivatives in facilitating diverse organic reactions (KlocKrystian, OsajdaMariusz, & MlochowskiJacek, 2001).
properties
IUPAC Name |
2-[(3-bromophenyl)methoxy]benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClO2/c15-11-5-3-4-10(8-11)9-18-13-7-2-1-6-12(13)14(16)17/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTTJCHUWDZRXGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)Cl)OCC2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[1-(4-Bromophenyl)cyclopentyl]methanamine](/img/structure/B1372763.png)





![3-{[(3-Methylcyclohexyl)oxy]methyl}aniline](/img/structure/B1372777.png)




